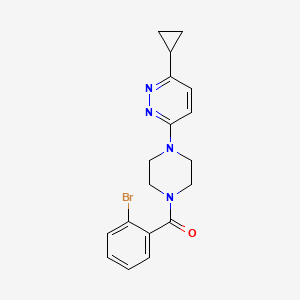
(2-Bromophenyl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves the reductive amination method in the presence of sodium triacetoxyborohydride, yielding various piperazine derivatives. This process is highlighted in studies focused on derivatives with potential anticancer and antituberculosis activities (Mallikarjuna, Padmashali, & Sandeep, 2014). Another study details the design and synthesis of substituted piperazin-1-yl)methanone conjugates, demonstrating the importance of structural modifications for biological activity (Manasa et al., 2020).
Molecular Structure Analysis
Molecular structure characterization is crucial for understanding the compound's interactions and reactivity. For instance, compounds with a piperazin-1-yl)methanone core have been structurally characterized using elemental analysis and spectral studies, providing insights into their chemical behavior and potential biological activities (Mallikarjuna et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives often lead to products with significant biological activities. For example, the synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives has been explored for their apoptosis-inducing ability and tubulin polymerization inhibition (Manasa et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are essential for their application in various fields. Although specific data on (2-Bromophenyl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone were not directly found, studies on similar compounds provide valuable insights into how structural differences impact these properties (Mallikarjuna et al., 2014); (Manasa et al., 2020).
Chemical Properties Analysis
The chemical behavior, including reactivity with other compounds, stability under various conditions, and potential for undergoing chemical transformations, is crucial for developing applications for these compounds. The reactivity of piperazine derivatives, as discussed in the context of their synthesis and structural analysis, underlines the importance of detailed chemical properties analysis (Manasa et al., 2020).
Applications De Recherche Scientifique
Anticancer and Antituberculosis Applications
The synthesis of derivatives similar to (2-Bromophenyl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone has led to compounds with significant anticancer and antituberculosis activities. For instance, derivatives of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone have been synthesized and shown to exhibit in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity against Mycobacterium tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Alzheimer's Disease Therapy
Research on multifunctional amides, including similar piperazinyl methanone compounds, has demonstrated moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their utility in Alzheimer's disease therapy. These compounds have shown promising activity against acetyl and butyrylcholinesterase enzymes, important targets for Alzheimer's disease treatment (Hassan et al., 2018).
Antimicrobial Activity
Novel derivatives of piperazinyl methanone, including triazole analogues, have been synthesized and evaluated for their antibacterial activity against various human pathogenic bacteria. Compounds with specific substituents on the piperazine ring have shown significant inhibition of bacterial growth, highlighting their potential as antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).
Antioxidant Properties
The synthesis of brominated derivatives of phenyl)(piperazin-1-yl)methanone has revealed their effective antioxidant power. Studies indicate that these compounds, with multiple phenolic rings and hydroxyl groups, exhibit potent radical scavenging activities, making them promising molecules for antioxidant applications (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Tubulin Polymerization Inhibition
Research on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates has demonstrated their ability to inhibit tubulin polymerization, a crucial process in cell division. These compounds have shown high cytotoxicity against various cancer cell lines and induced apoptosis, suggesting their potential as chemotherapeutic agents (Manasa et al., 2020).
Propriétés
IUPAC Name |
(2-bromophenyl)-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O/c19-15-4-2-1-3-14(15)18(24)23-11-9-22(10-12-23)17-8-7-16(20-21-17)13-5-6-13/h1-4,7-8,13H,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEASHDVWGPOCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-({[(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio]acetyl}amino)benzoate](/img/structure/B2490685.png)
![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B2490686.png)
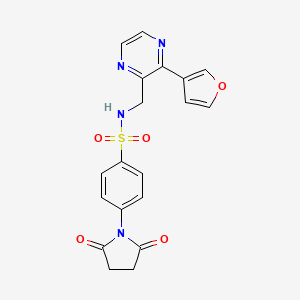
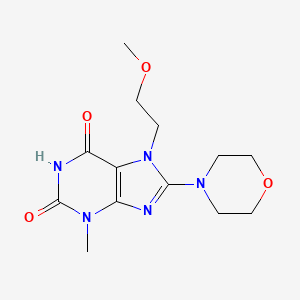
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2490691.png)
![1-(4-Methoxyphenethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2490693.png)

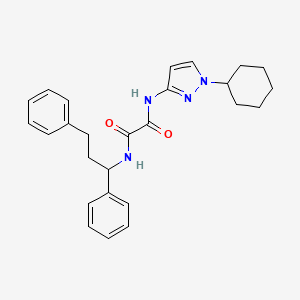
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2490702.png)

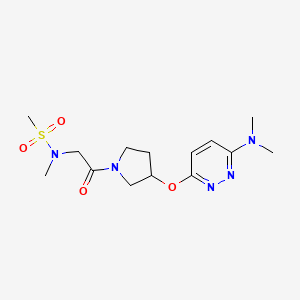
![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B2490706.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2490707.png)
![N-(1-cyano-2-methylpropyl)-4-[(1,3-thiazol-2-yl)sulfamoyl]benzamide](/img/structure/B2490708.png)